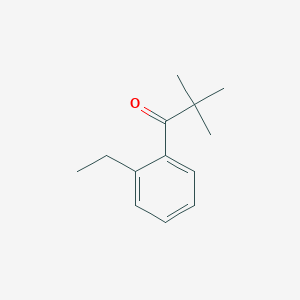
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of an ethyl group attached to the phenyl ring and two methyl groups on the propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
1-(2-Methyl-phenyl)-2,2-dimethyl-propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Propyl-phenyl)-2,2-dimethyl-propan-1-one: Contains a propyl group on the phenyl ring.
1-(2-Isopropyl-phenyl)-2,2-dimethyl-propan-1-one: Features an isopropyl group on the phenyl ring.
Uniqueness: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is unique due to the specific positioning of the ethyl group, which influences its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-10-8-6-7-9-11(10)12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
ASJZWTIVOCRZLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















